molecular formula C15H18N4O3 B2923165 2-methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide CAS No. 1021210-26-3

2-methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2923165
CAS No.: 1021210-26-3
M. Wt: 302.334
InChI Key: NCOONBMHRCMHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Cardiac, Nephrotropic, and Neuroprotective Applications : Compounds with pyridazino(4,5-b)indole-1-acetamide structures, similar in complexity to the given compound, have shown a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These are synthesized using methods that could potentially apply to our compound of interest, highlighting its potential in diverse pharmacological research areas (Dr.Valentin Habernickel, 2002).

  • Antimicrobial Agents : Research involving pyrimidinone and oxazinone derivatives, starting from similar pyridine compounds, demonstrates their potential as antimicrobial agents. This suggests that the target compound could be explored for its antimicrobial properties, given the structural similarities and potential for activity against bacteria and fungi (A. Hossan et al., 2012).

  • Anti-inflammatory and Anticonvulsant Activities : Derivatives of pyridazinone, like those studied for antinociceptive activities, share structural motifs with the target compound, suggesting potential for research into their anti-inflammatory and anticonvulsant effects. This area of research could provide insights into the neurological applications of the compound (D. Doğruer et al., 2000).

Chemical Synthesis and Reactivity

  • Synthetic Routes and Reactivity : Studies on the synthesis and chemical reactivity of related compounds, including acetamido derivatives and their interactions with various reagents, highlight the chemical versatility of compounds within this structural class. These synthetic pathways could inform methods for manipulating the target compound for research and development purposes (O. Farouk et al., 2021).

  • Cyclization and Derivative Synthesis : Research involving the cyclization of N-(2-alken-1-yl)amides to pyrrolidin-2-ones, and the synthesis of pyridazin-3-one derivatives, provides a basis for exploring similar reactions with the target compound. This could lead to the discovery of new biologically active molecules and contribute to the development of novel therapeutics (R. Galeazzi et al., 1996).

Properties

IUPAC Name

2-methoxy-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-11-14(20)17-8-3-9-19-15(21)6-5-13(18-19)12-4-2-7-16-10-12/h2,4-7,10H,3,8-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOONBMHRCMHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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